molecular formula C9H14Cl2N2O3 B13626596 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride

Cat. No.: B13626596
M. Wt: 269.12 g/mol
InChI Key: KJZDRKMNZSCCEM-QYCVXMPOSA-N
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Description

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C9H14Cl2N2O3. It is a derivative of pyridinecarboxylic acid and is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride typically involves the reaction of pyridine-2-carboxylic acid with 2-aminopropanol under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is often purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, solvents like ethanol or water, and specific pH levels .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride is unique due to its specific structure, which allows it to interact with different molecular targets compared to other pyridinecarboxylic acid derivatives. Its specific functional groups enable it to participate in a wider range of chemical reactions and applications .

Properties

Molecular Formula

C9H14Cl2N2O3

Molecular Weight

269.12 g/mol

IUPAC Name

6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid;dihydrochloride

InChI

InChI=1S/C9H12N2O3.2ClH/c1-6(10)5-14-8-4-2-3-7(11-8)9(12)13;;/h2-4,6H,5,10H2,1H3,(H,12,13);2*1H/t6-;;/m1../s1

InChI Key

KJZDRKMNZSCCEM-QYCVXMPOSA-N

Isomeric SMILES

C[C@H](COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl

Canonical SMILES

CC(COC1=CC=CC(=N1)C(=O)O)N.Cl.Cl

Origin of Product

United States

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